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molecular formula C10H12O3 B8655132 Ethyl 4-(hydroxymethyl)benzoate

Ethyl 4-(hydroxymethyl)benzoate

Cat. No. B8655132
M. Wt: 180.20 g/mol
InChI Key: WDRMYEIJNGIRAM-UHFFFAOYSA-N
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Patent
US04975455

Procedure details

4 g (26.3 mmol) of 4-(hydroxymethyl)benzoic acid in 1,000 ml of absolute ethanol are heated under reflux of the solvent for 15 hours in the presence of approximately 1 g of concentrated sulfuric acid. The ethyl alcohol is then evaporated off and the residue taken up with water. After extraction of the aqueous phase with 3×100 ml of ethyl ether, the organic phases are washed to neutrality with saturated sodium hydrogen carbonate solution. After removal of the solvent, 4.56 g of a yellow oil, which soon crystallizes, remains.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1.S(=O)(=O)(O)O.[CH2:17](O)[CH3:18]>>[OH:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]([C:7]([O:9][CH2:17][CH3:18])=[O:8])=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
OCC1=CC=C(C(=O)O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethyl alcohol is then evaporated off
EXTRACTION
Type
EXTRACTION
Details
After extraction of the aqueous phase with 3×100 ml of ethyl ether
WASH
Type
WASH
Details
the organic phases are washed to neutrality with saturated sodium hydrogen carbonate solution
CUSTOM
Type
CUSTOM
Details
After removal of the solvent, 4.56 g of a yellow oil, which
CUSTOM
Type
CUSTOM
Details
soon crystallizes

Outcomes

Product
Name
Type
Smiles
OCC1=CC=C(C(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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